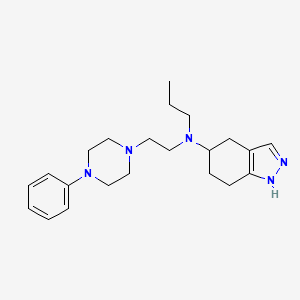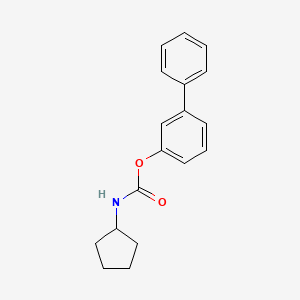
Cyclopentylcarbamic Acid Biphenyl-3-yl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentylcarbamic Acid Biphenyl-3-yl Ester is a chemical compound known for its potential applications in medicinal chemistry. It is structurally characterized by a cyclopentyl group attached to a carbamic acid moiety, which is further esterified with a biphenyl group. This compound has garnered interest due to its potential biological activities and its role as an inhibitor in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentylcarbamic Acid Biphenyl-3-yl Ester typically involves the esterification of biphenyl-3-yl carbamic acid with cyclopentanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclopentylcarbamic Acid Biphenyl-3-yl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield biphenyl-3-yl carbamic acid and cyclopentanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Hydrolysis: Biphenyl-3-yl carbamic acid and cyclopentanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentylcarbamic Acid Biphenyl-3-yl Ester involves its interaction with specific molecular targets. For instance, as an inhibitor of fatty acid amide hydrolase (FAAH), it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides such as anandamide . This leads to increased levels of these bioactive lipids, which can modulate various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylcarbamic Acid Biphenyl-3-yl Ester: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.
URB602: Another FAAH inhibitor with a similar biphenyl-3-yl ester structure but different substituents.
Uniqueness
Cyclopentylcarbamic Acid Biphenyl-3-yl Ester is unique due to its specific cyclopentyl group, which may confer distinct steric and electronic properties compared to its analogs. These differences can influence its binding affinity and selectivity towards molecular targets, thereby affecting its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(3-phenylphenyl) N-cyclopentylcarbamate |
InChI |
InChI=1S/C18H19NO2/c20-18(19-16-10-4-5-11-16)21-17-12-6-9-15(13-17)14-7-2-1-3-8-14/h1-3,6-9,12-13,16H,4-5,10-11H2,(H,19,20) |
InChI Key |
ASBRBCNHGJSXLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[10-[3-(Diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-14-propanoyl-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid](/img/structure/B10848020.png)
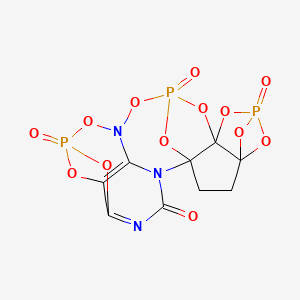
![cypate-[(RGD)2-NH2]2](/img/structure/B10848025.png)
![d[Leu4,Dap8]VP](/img/structure/B10848037.png)
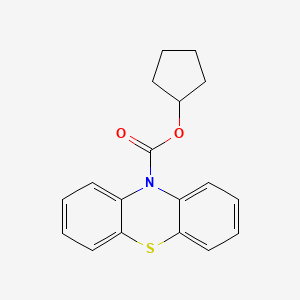
![cypate-[(RGD)3-NH2]1](/img/structure/B10848058.png)
![(2R)-1-[(5S,8S)-8-benzhydryl-1,4-diazabicyclo[3.3.1]nonan-4-yl]-3-phenylpropan-2-ol](/img/structure/B10848061.png)
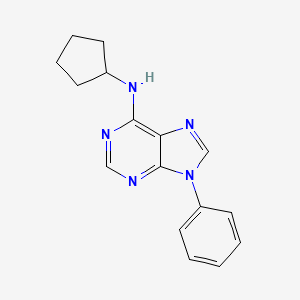
![(+)-N6-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B10848073.png)
![d[Arg4]AVP](/img/structure/B10848078.png)
![d[Cha4,Lys8]VP](/img/structure/B10848085.png)
![d[Cha4,Dap8]VP](/img/structure/B10848098.png)
![[2-(4-Phenylpiperazin-1-yl)ethyl]propyl(4,5,6,7-tetrahydrobenzo[c]isoxazol-5-yl)amine](/img/structure/B10848107.png)
